molecular formula C26H21F3N6O3 B11228411 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11228411
M. Wt: 522.5 g/mol
InChI Key: IFUSMZUVVCEWOO-UHFFFAOYSA-N
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Description

Its structure features a trifluoromethyl group at position 7, a 4-methoxyphenyl substituent at position 5, and a carboxamide linkage to a 1,5-dimethyl-3-oxo-2-phenylpyrazole moiety. These substituents enhance metabolic stability, lipophilicity, and target-binding affinity, making it a candidate for enzyme inhibition studies . X-ray crystallography of structurally related compounds (e.g., 8b in ) confirms regioselective orientation critical for biological activity .

Properties

Molecular Formula

C26H21F3N6O3

Molecular Weight

522.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H21F3N6O3/c1-15-22(25(37)35(33(15)2)17-7-5-4-6-8-17)32-24(36)19-14-30-34-21(26(27,28)29)13-20(31-23(19)34)16-9-11-18(38-3)12-10-16/h4-14H,1-3H3,(H,32,36)

InChI Key

IFUSMZUVVCEWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic reagents. For the target compound, the core synthesis begins with 5-amino-3-methylpyrazole and diethyl malonate under basic conditions (sodium ethoxide) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield . Subsequent chlorination with phosphorus oxychloride (POCl₃) generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), which undergoes regioselective substitution at position 7 due to higher reactivity .

StepReagents/ConditionsProductYield
1Diethyl malonate, NaOEt, refluxDihydroxy derivative 1 89%
2POCl₃, 100°CDichloro derivative 2 61%

Functionalization at Position 7: Trifluoromethyl Group Introduction

The trifluoromethyl (-CF₃) group at position 7 is introduced via nucleophilic substitution. Compound 2 reacts with trifluoromethylcopper(I) or sodium trifluoromethanesulfinate under palladium catalysis to yield 7-trifluoromethyl-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (3 ) . Microwave-assisted conditions (120°C, 30 min) improve yields to 78% .

Key Reaction:

2+CF3CuPd(PPh3)4,DMF3(Yield: 78%)\text{2} + \text{CF}3\text{Cu} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{DMF}} \text{3} \quad (\text{Yield: 78\%})

Functionalization at Position 5: 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group is installed via Suzuki-Miyaura coupling. Intermediate 3 reacts with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture (90°C, 12 h), yielding 5-(4-methoxyphenyl)-7-trifluoromethyl-2-methylpyrazolo[1,5-a]pyrimidine (4 ) .

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 equiv)
SolventDioxane/H₂O (4:1)
Yield85%

Carboxamide Formation at Position 3

The carboxylic acid derivative 5 is synthesized by hydrolyzing the ethyl ester of 4 using NaOH in ethanol/water (80°C, 6 h). Subsequent activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and coupling with 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-amine in DMF affords the final carboxamide .

Reaction Sequence:

  • Ester hydrolysis:

    4NaOH, EtOH/H2O5(Yield: 92%)\text{4} \xrightarrow{\text{NaOH, EtOH/H}_2\text{O}} \text{5} \quad (\text{Yield: 92\%})
  • Amide coupling:

    5+AmineHATU, DIPEAFinal Compound(Yield: 68%)\text{5} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Final Compound} \quad (\text{Yield: 68\%})

Analytical Characterization

Intermediate and final products are characterized via:

  • NMR Spectroscopy : Distinct signals for CF₃ (~-60 ppm in 19F^{19}\text{F} NMR) .

  • HPLC : Purity >98%.

  • Mass Spectrometry : Molecular ion peak at m/z 522.5 (C₂₆H₂₁F₃N₆O₃) .

Challenges and Optimizations

  • Regioselectivity : Chlorine at position 7 reacts preferentially due to electronic effects .

  • Trifluoromethylation : Use of CuCF₃ avoids side reactions observed with SF₄-based reagents .

  • Amidation : HATU outperforms EDC/HOBt in minimizing racemization .

Chemical Reactions Analysis

Substitution Reactions at C-3 and C-5 Positions

The pyrazolo[1,5-a]pyrimidine scaffold allows regioselective modifications at C-3 and C-5 positions. Key transformations include:

C-5 Amination via C–O Bond Activation

  • Reagents : PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), amines (e.g., morpholine, aniline).

  • Conditions : 1,4-dioxane, 110°C, 12 hours.

  • Outcome : Substitution of the lactam oxygen at C-5 with amines yields 5-amino derivatives (e.g., 5a–g ). Yields range from 77% to 94% depending on the amine nucleophilicity .

Multi-Component Reactions (MCRs)

The compound participates in MCRs due to its electrophilic pyrimidine ring and nucleophilic pyrazole moiety:

Reaction ComponentsConditionsProduct TypeYieldSource
Aldehydes, cyclic diketonesEtOH/Et₃N, MW (150°C, 15 min)Pyrazoloquinolinenones65–85%
Barbituric acids, aldehydesDMF, 80°CDihydropyrazolopyridopyrimidines70–90%
Thiourea derivativesUltrasonication, RTSpiroheterocycles60–75%

These reactions exploit the compound’s ability to act as both a nucleophile (via amino groups) and electrophile (via carbonyl groups) .

Bromination and Halogenation

Functionalization at C-3 via bromination enables further cross-coupling:

  • Reagent : N-Bromosuccinimide (NBS).

  • Conditions : CH₂Cl₂, RT, 12 hours.

  • Outcome : 3-Bromo derivative (4 ) is obtained in 94% yield, verified by ¹H/¹³C NMR .

Condensation and Cyclization

The carboxamide group facilitates condensations with active methylene compounds:

  • Example : Reaction with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under basic conditions forms pyrimidinone derivatives .

  • Key Intermediate : β-Amino enones, generated via Cu/Fe-catalyzed coupling, cyclize with hydrazines to yield pyrazole-fused heterocycles .

Stability and Degradation

  • pH Sensitivity : Stable under neutral conditions but degrades in strongly acidic (pH < 3) or basic (pH > 11) media.

  • Thermal Stability : Decomposition observed above 250°C, confirmed by TGA/DSC.

Mechanistic Insights

  • C–O Activation : PyBroP converts the lactam oxygen into a leaving group, enabling nucleophilic attack by amines .

  • Regioselectivity : Steric effects from the trifluoromethyl group direct substitutions to C-5 over C-3 .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. In vitro studies have shown that it can effectively target specific cancer cell lines, leading to reduced viability and increased cell death .

Anti-inflammatory Properties

In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have demonstrated strong binding affinities to the active site of 5-LOX, indicating its potential as an anti-inflammatory agent . The compound's structure allows for interactions that could modulate inflammatory pathways effectively.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several analogs of pyrazolo[1,5-a]pyrimidine derivatives and tested their anticancer activities against human cancer cell lines. One particular derivative demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating significant potency .

Case Study: Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory potential of the compound using animal models of inflammation. Results showed marked reduction in edema and inflammatory markers when treated with the compound compared to control groups, supporting its use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in the target compound enhances metabolic stability compared to difluoromethyl analogues, as seen in . However, difluoromethyl derivatives may exhibit improved blood-brain barrier penetration .
  • Aromatic Substitutents : The 4-methoxyphenyl group in the target compound improves π-π stacking interactions in enzyme binding pockets, a feature shared with 8a and 8b in .

Key Observations:

  • Ultrasound-assisted synthesis () reduces reaction times and improves regioselectivity compared to traditional reflux methods .
  • Bis(pentafluorophenyl) carbonate (BPC) activation, as in , is superior to CDI or EEDQ for amidation steps, ensuring reproducibility and high yields .

Pharmacological Data

Compound Target Enzyme/Receptor IC50/EC50 Notes Reference ID
Target Compound Cathepsin K (predicted) ~10–20 µM* *Extrapolated from structural similarity to 5a in .
5a (N-butylcarboxamide) Cathepsin K 25 µM Strong inhibition due to hydrophobic interactions with the active site .
5c (N-(2-picolyl)carboxamide) Cathepsin B 45 µM Chelation of catalytic cysteine via pyridyl nitrogen enhances binding .
DPA-714 () TSPO (Translocator Protein) nM affinity Fluorinated pyrazolo[1,5-a]pyrimidines used in PET imaging .

Key Observations:

  • The trifluoromethyl and 4-methoxyphenyl groups in the target compound likely enhance cathepsin K inhibition compared to 5a, as electron-withdrawing groups stabilize enzyme-inhibitor complexes .
  • Fluorinated analogues like DPA-714 () demonstrate the versatility of this scaffold beyond enzyme inhibition, extending to diagnostic imaging .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and other therapeutic potentials.

  • Molecular Formula : C19H18F3N5O2
  • Molecular Weight : 395.37 g/mol
  • CAS Number : Not specified in the provided data.

1. Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit substantial anticancer properties. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF7 (Breast cancer)0.46 ± 0.04
HCT116 (Colon cancer)0.39 ± 0.06
HepG2 (Liver cancer)Not specified

The mechanism of action appears to involve the inhibition of specific kinases critical for cell proliferation, particularly Aurora-A kinase, which is vital for mitosis.

2. Anti-inflammatory Activity

Pyrazole compounds are recognized for their anti-inflammatory effects. The compound has demonstrated the ability to reduce inflammatory markers in various models:

  • Inhibition of COX enzymes.
  • Reduction of TNF-alpha and IL-6 levels in vitro.

These effects suggest potential use in treating inflammatory diseases.

3. Other Pharmacological Activities

The compound also exhibits other biological activities:

  • Antioxidant Activity : Exhibits free radical scavenging properties.
  • Antimicrobial Activity : In vitro studies show effectiveness against certain bacterial strains.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various pyrazole derivatives, the compound was tested against multiple cancer cell lines. It showed significant cytotoxicity with lower IC50 values compared to standard chemotherapeutics, indicating a potential role as a lead compound for further development .

Case Study 2: Mechanistic Insights

Research conducted by Li et al. highlighted that the compound inhibits Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, showcasing its potential as a targeted therapy for cancers characterized by aberrant kinase activity .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols, including cyclization of precursors (e.g., pyrazole-4-carboxylates) and functionalization of the core structure. For example:

  • Step 1 : Use methyl 5-amino-1H-pyrazole-4-carboxylate as a starting material, followed by condensation with substituted amines (e.g., N-Boc-N-benzyl-2-aminoethyl derivatives) under reflux conditions in polar aprotic solvents like DMF .
  • Step 2 : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions, ensuring strict control of temperature (e.g., 80–100°C) to avoid decomposition .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity products .
    Critical Factors : Monitor reaction progress via TLC/HPLC, optimize stoichiometry of LiOH or K₂CO₃ for deprotection steps, and use inert atmospheres to prevent oxidation .

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm regiochemistry (e.g., pyrimidine ring substitution patterns) and detect methoxy/trifluoromethyl groups via characteristic shifts (e.g., δ 3.8–4.2 ppm for OCH₃; δ 110–125 ppm for CF₃ in ¹³C NMR) .
    • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns to confirm substituent positions .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using Mo-Kα radiation for single-crystal analysis) to confirm stereoelectronic effects of the trifluoromethyl group .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) and assess the impact of the trifluoromethyl group on electron-withdrawing effects . Compare results with experimental NMR/IR data to validate accuracy .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases). For example:
    • Prepare ligand structures with Open Babel (optimize geometry at B3LYP/6-31G* level).
    • Use crystal structures from the PDB (e.g., KDR kinase, PDB ID: 1YWN) for docking simulations. Focus on π-π stacking between phenyl groups and hydrophobic pockets .
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes under physiological conditions .

Advanced: How should researchers address discrepancies in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Data Triangulation : Cross-reference bioactivity assays (e.g., IC₅₀ values) with structural analogs. For example:
    • Compare trifluoromethyl-substituted derivatives (e.g., antitrypanosomal activity) with non-fluorinated analogs to isolate electronic vs. steric effects .
  • Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. Use positive controls (e.g., reference inhibitors) to validate assay conditions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA in R) to identify outliers in published datasets. For conflicting enzyme inhibition results, verify assay parameters (e.g., substrate concentration, pH) .

Advanced: What strategies can resolve challenges in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Fragment-Based Design : Synthesize truncated analogs (e.g., omitting the 4-methoxyphenyl group) to assess contributions to binding affinity .
  • Isosteric Replacement : Substitute the trifluoromethyl group with –CF₂H or –OCF₃ to evaluate steric/electronic trade-offs .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA in SYBYL to correlate spatial/electronic descriptors (e.g., steric bulk, logP) with activity data. Validate models via leave-one-out cross-validation .
  • Crystallographic Overlays : Align X-ray structures of analogs (e.g., from CCDC) to identify conserved binding motifs (e.g., hydrogen bonds to pyrimidine N-atoms) .

Basic: What experimental design principles apply to scaling up synthesis for preclinical studies?

Methodological Answer:

  • DoE (Design of Experiments) : Use fractional factorial designs (e.g., via Minitab) to optimize reaction parameters (e.g., temperature, catalyst loading) with minimal trials .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor key intermediates and ensure batch consistency .
  • Safety : Conduct DSC/TGA analyses to identify exothermic decomposition risks during scale-up .

Advanced: How does the trifluoromethyl group influence metabolic stability and pharmacokinetics?

Methodological Answer:

  • In Vitro Assays : Use liver microsomes (e.g., human CYP450 isoforms) to compare metabolic rates of trifluoromethyl vs. non-fluorinated analogs. Quantify metabolites via LC-MS/MS .
  • LogD Measurements : Determine octanol-water partition coefficients (e.g., shake-flask method) to assess lipophilicity enhancements from CF₃ .
  • In Silico Prediction : Apply ADMET Predictor or SwissADME to estimate bioavailability and blood-brain barrier penetration .

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